molecular formula C11H12N2O2S B6281399 3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylic acid CAS No. 296897-42-2

3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylic acid

Cat. No. B6281399
CAS RN: 296897-42-2
M. Wt: 236.3
InChI Key:
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Description

“3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylic acid” is a chemical compound with the CAS Number: 296897-42-2 . It has a molecular weight of 236.29 and its IUPAC name is the same as the common name .


Molecular Structure Analysis

The InChI code for “3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylic acid” is 1S/C11H12N2O2S/c1-2-3-6-4-5-7-8(12)9(11(14)15)16-10(7)13-6/h4-5H,2-3,12H2,1H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylic acid” is a powder at room temperature . The compound is stable under normal shipping temperatures .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylic acid involves the synthesis of the thieno[2,3-b]pyridine ring system followed by the introduction of the amino and carboxylic acid functional groups.", "Starting Materials": [ "2-bromo-5-nitropyridine", "propylamine", "thiophene-2-carboxylic acid", "sodium hydride", "hydrochloric acid", "sodium hydroxide", "ethanol", "water", "diethyl ether", "chloroacetic acid", "sodium bicarbonate" ], "Reaction": [ "Step 1: Synthesis of 2-propylthiophene-3-carboxylic acid by reacting thiophene-2-carboxylic acid with propylamine in ethanol using sodium hydride as a base.", "Step 2: Synthesis of 2-propylthieno[2,3-b]pyridine-5-carboxylic acid by reacting 2-bromo-5-nitropyridine with the product from step 1 in the presence of sodium hydride in ethanol.", "Step 3: Reduction of the nitro group in the product from step 2 using hydrogen gas and palladium on carbon as a catalyst to obtain 2-propylthieno[2,3-b]pyridine-5-amine.", "Step 4: Alkylation of the amine group in the product from step 3 with propyl iodide in the presence of potassium carbonate in DMF to obtain 3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylic acid.", "Step 5: Esterification of the carboxylic acid group in the product from step 4 with chloroacetic acid in the presence of sodium bicarbonate in water and diethyl ether to obtain the final product, 3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylic acid." ] }

CAS RN

296897-42-2

Product Name

3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylic acid

Molecular Formula

C11H12N2O2S

Molecular Weight

236.3

Purity

95

Origin of Product

United States

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